Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate
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Overview
Description
“Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate” is likely a fluorinated organic compound. Fluorinated compounds are widely used in various fields due to their unique properties . The presence of the fluorosulfonyl group might suggest that this compound could be involved in fluorination reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . This might suggest potential synthetic routes for this compound.
Molecular Structure Analysis
The molecular structure of this compound would likely involve an oxazole ring (a five-membered ring containing an oxygen atom and a nitrogen atom), a fluorosulfonyl group, and a carboxylate group attached to a methyl group .
Chemical Reactions Analysis
Fluorosulfonyl groups have been involved in fluorosulfonylation reactions, which are a type of chemical reaction used to produce sulfonyl fluorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its fluorosulfonyl and oxazole groups. For instance, fluorinated compounds often exhibit high thermal stability and unique electronic properties .
Scientific Research Applications
Anticancer Activity
Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate and its derivatives have been studied for their potential anticancer properties. For instance, 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, closely related to the specified compound, were synthesized and screened for anticancer activity against a range of human cancer cells, including lung, kidney, breast, prostate cancers, leukemia, and melanoma. Molecular docking suggested potential interactions with key cellular targets like tubulin and CDK2 (Pilyo et al., 2020).
Synthesis of Complex Oxazoles
These compounds are crucial in synthesizing more complex oxazoles, as demonstrated in the total synthesis of natural products like siphonazoles A and B. This illustrates the versatility of such compounds in organic synthesis and their role as building blocks in the formation of more complex molecular structures (Zhang & Ciufolini, 2009).
Preparation of Disubstituted Oxazoles
Another significant application is the preparation of 2,5-disubstituted-1,3-oxazoles. By deprotonating related compounds like 2-(phenylsulfonyl)-1,3-oxazole, a C-5 carbanion is generated, which is highly reactive with various electrophiles, leading to the synthesis of diverse oxazole derivatives. This methodology provides a general route for synthesizing 2,5-disubstituted oxazoles, crucial in various chemical syntheses (Williams & Fu, 2010).
Herbicidal Activity
This compound derivatives have been explored for herbicidal activity. For instance, derivatives with a 4,5-dihydro-1,2-oxazole ring have shown pre-emergence herbicidal activity under specific agricultural conditions, indicating their potential as effective herbicides (Nakatani et al., 2016).
Inhibitory Activity on Blood Platelet Aggregation
Some derivatives of methyl 5-substituted oxazole-4-carboxylates, related to the compound , have shown promising results in inhibiting blood platelet aggregation. This suggests their potential application in the development of new therapeutics for conditions related to blood clotting and cardiovascular diseases (Ozaki et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-fluorosulfonyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO5S/c1-11-5(8)3-2-4(12-7-3)13(6,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPGOMWQOARRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031268-76-3 |
Source
|
Record name | methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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